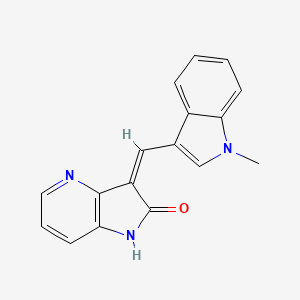
GW 441756
Overview
Description
GW 441756: is a synthetic organic compound known for its potent and selective inhibition of the nerve growth factor receptor tyrosine kinase A (TrkA). This compound has been widely used in scientific research due to its ability to inhibit TrkA with an inhibitory concentration (IC50) of 2 nanomolar . The compound’s molecular formula is C17H13N3O, and it has a molecular weight of 275.3 grams per mole .
Mechanism of Action
Target of Action
GW 441756 is a potent and specific inhibitor of the nerve growth factor (NGF) receptor tyrosine kinases A (TrkA) . TrkA is a receptor tyrosine kinase that plays a crucial role in the nervous system’s development and function, particularly in neuronal survival and differentiation .
Mode of Action
This compound interacts with TrkA by binding to its active site, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of TrkA, which in turn disrupts the downstream signaling pathways that are normally activated by NGF binding to TrkA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NGF-TrkA signaling pathway . Under normal conditions, NGF binding to TrkA triggers a series of phosphorylation events that activate various downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. These pathways play key roles in promoting neuronal survival, differentiation, and function . By inhibiting TrkA, this compound disrupts these pathways, potentially leading to reduced neuronal survival and function .
Result of Action
The inhibition of TrkA by this compound can lead to a decrease in neuronal survival and function, as these processes are normally promoted by NGF-TrkA signaling . For example, this compound has been shown to eliminate BmK NSPK-induced neurite outgrowth , a process that is typically promoted by NGF-TrkA signaling.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of NGF in the environment can compete with this compound for binding to TrkA, potentially reducing the efficacy of the inhibitor . Additionally, the stability and activity of this compound could be affected by factors such as temperature, pH, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
GW 441756: plays a crucial role in biochemical reactions by inhibiting the TrkA receptor tyrosine kinase with an IC50 value of 2 nM . This inhibition is highly selective, displaying over 100-fold selectivity over a range of other kinases . The compound interacts with the TrkA receptor, a high-affinity nerve growth factor receptor, which is involved in various cellular processes such as proliferation, differentiation, and survival . By inhibiting TrkA, This compound can modulate these processes, making it a valuable tool for studying the biochemical pathways associated with TrkA signaling.
Cellular Effects
This compound: has significant effects on various types of cells and cellular processes. It has been shown to decrease cell proliferation in Ewing sarcoma cells, a type of aggressive pediatric cancer . The compound also influences cell signaling pathways by inhibiting TrkA, leading to reduced levels of β-III tubulin and decreased mRNA expression of nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), TrkA, and TrkB . These changes impact gene expression and cellular metabolism, highlighting the compound’s potential in cancer therapy and neurobiology research.
Molecular Mechanism
At the molecular level, This compound exerts its effects by binding to the TrkA receptor and inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the TrkA-mediated signaling pathways . The compound’s high selectivity ensures that it specifically targets TrkA without affecting other kinases, making it a precise tool for studying TrkA-related mechanisms. Additionally, This compound has been shown to induce apoptosis in cancer cells by inhibiting TrkA-induced cell survival signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is stable when stored at room temperature and can be used for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure maximum efficacy . Long-term studies have shown that This compound can decrease cell proliferation and potentiate the effects of chemotherapeutic agents in Ewing sarcoma cells . These findings suggest that the compound’s effects are sustained over time, making it a reliable tool for long-term research.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. In a study on Alzheimer’s disease mouse models, a dosage of 10 mg/kg increased the level of soluble amyloid precursor protein alpha (sAβPPα) and improved the sAβPPα to Aβ42 ratio . In cancer models, This compound reduced cell proliferation in a dose-dependent manner, with significant effects observed at concentrations as low as 0.1 μM . High doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound: is involved in metabolic pathways associated with TrkA signaling. By inhibiting TrkA, the compound affects the downstream signaling cascades that regulate cell proliferation, differentiation, and survival . The inhibition of TrkA also impacts the production of γH2AX, a marker of DNA damage, and apoptosis in cells overexpressing TrkA . These effects on metabolic pathways underscore the compound’s potential in cancer therapy and neurobiology research.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s solubility in DMSO allows it to be effectively delivered to target cells in laboratory settings . Its high selectivity for TrkA ensures that it accumulates in cells expressing this receptor, thereby exerting its inhibitory effects on TrkA-mediated signaling pathways .
Subcellular Localization
This compound: is localized within specific subcellular compartments where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to compartments such as the cytoplasm and nucleus, where it can interact with TrkA and other biomolecules . This subcellular localization is crucial for its function, as it ensures that This compound can effectively inhibit TrkA and modulate downstream signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW 441756 involves the formation of a pyrrolo[3,2-b]pyridin-2-one core structure. The synthetic route typically includes the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of an indole derivative, which is achieved through a series of reactions involving the condensation of aniline with glyoxal.
Cyclization: The indole derivative undergoes cyclization to form the pyrrolo[3,2-b]pyridin-2-one core.
Functionalization: The core structure is then functionalized by introducing various substituents to achieve the desired chemical properties.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is typically purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: GW 441756 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
GW 441756 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TrkA and its downstream signaling pathways.
Biology: Employed in research on nerve growth factor signaling and neuronal differentiation.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to abnormal TrkA activity, such as certain cancers and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting TrkA and related pathways
Comparison with Similar Compounds
K252a: Another TrkA inhibitor with a broader kinase inhibition profile.
AG879: A selective inhibitor of TrkA with a different chemical structure.
CEP-701: A TrkA inhibitor used in cancer research.
Uniqueness of GW 441756: this compound is unique due to its high potency and selectivity for TrkA. Its ability to inhibit TrkA with an IC50 of 2 nanomolar makes it one of the most potent TrkA inhibitors available. Additionally, its selectivity over other kinases reduces the likelihood of off-target effects, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNQLECPAXXYTR-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127130 | |
| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504433-24-3 | |
| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504433-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


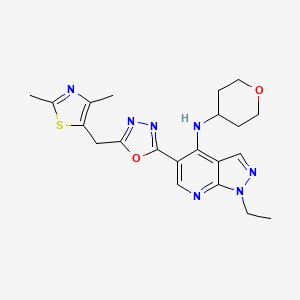

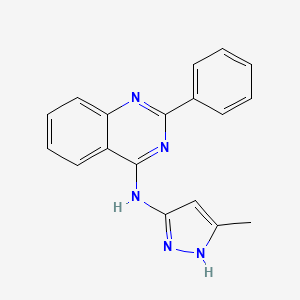

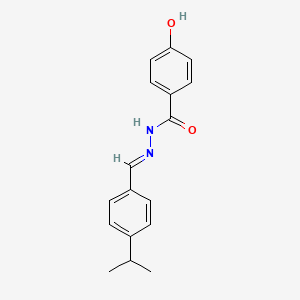
![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)
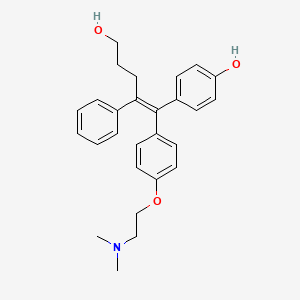
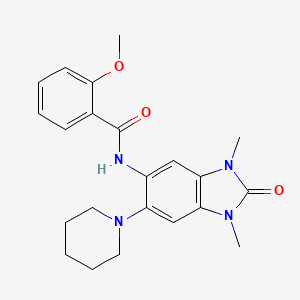
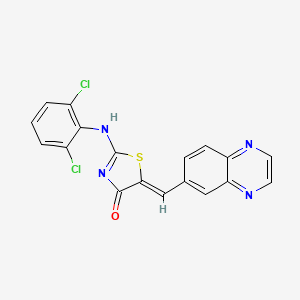
![2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine](/img/structure/B1672398.png)
![(3as,6ar)-5-[(4e)-Oct-4-En-4-Yl]-N,4-Diphenyl-2,3,6,6a-Tetrahydropentalen-3a(1h)-Amine](/img/structure/B1672402.png)
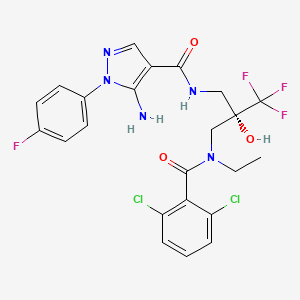
![5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one](/img/structure/B1672405.png)
![(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1672406.png)
